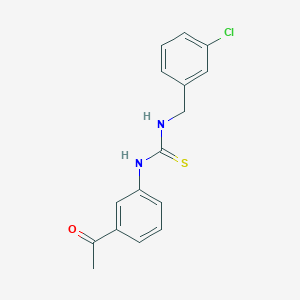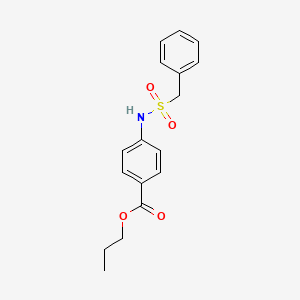![molecular formula C18H22N2O5 B4572441 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4572441.png)
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Descripción general
Descripción
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is 346.15287181 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselectivity in Acylation : A study by Koszytkowska-Stawińska et al. (2004) explored the effect of base and acyl chloride on the regioselectivity of acylation of related spiro compounds. This work is fundamental for understanding the chemical behavior of spiro compounds in synthetic pathways (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Spiro Compound Synthesis : Another study focused on the synthesis of spirodecane derivatives as potential dopamine agonists, illustrating the utility of spiro compounds in drug development (Brubaker & Colley, 1986) (Brubaker & Colley, 1986).
Pharmacological Evaluation
Dopamine Agonist Activity : Brubaker and Colley (1986) synthesized spirodecane derivatives to evaluate their potential as dopamine agonists, showcasing the application of spiro compounds in addressing neurological conditions (Brubaker & Colley, 1986).
Neuromuscular and Cholinesterase Effects : Studies have investigated the neuromuscular effects of SZ1676 and its analogs, contributing to our understanding of muscle relaxants and their potential clinical applications (Foldes et al., 1995; Chaudhry, Foldes, & Nagashima, 1995) (Foldes et al., 1995), (Chaudhry, Foldes, & Nagashima, 1995).
Environmental Science
- Water-Soluble Carcinogenic Dye Removal : Akceylan, Bahadir, and Yılmaz (2009) developed a calix[4]arene-based polymer for the removal of carcinogenic azo dyes and aromatic amines, demonstrating the environmental cleanup potential of spiro compound derivatives (Akceylan, Bahadir, & Yılmaz, 2009).
Propiedades
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-23-14-4-2-13(3-5-14)20-16(21)12-15(17(20)22)19-8-6-18(7-9-19)24-10-11-25-18/h2-5,15H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJPXGDSPODLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4572369.png)
![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4572379.png)
![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4572381.png)
![ethyl 4-methyl-2-{propyl[4-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4572408.png)
![3-[3-(cyclohexylamino)propyl]-2-methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B4572409.png)

![2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4572419.png)
![6-cyclopropyl-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4572433.png)
![4,4,4-trifluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-hydroxy-3-(trifluoromethyl)butanamide](/img/structure/B4572438.png)
![3,6-diamino-5-cyano-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4572440.png)

![1-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4572458.png)

